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molecular formula C13H14ClNO B031114 4-Benzyloxyaniline hydrochloride CAS No. 51388-20-6

4-Benzyloxyaniline hydrochloride

Cat. No. B031114
M. Wt: 235.71 g/mol
InChI Key: KQBDLOVXZHOAJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03946049

Procedure details

A mixture of 236 g (1.0 mole) of p-benzyloxyaniline hydrochloride in 1.5 l of water and 230 ml of conc. HCl was warmed on a steam bath for 11/2 hours. No solution was effected. The mixture was then cooled down to 0°-5° and a solution of 76 g (1.1 mole) of sodium nitrite in 500 ml of water was added in about 1 hour while keeping the temperature at 4°-7°. The mixture was allowed to stir further for an additional 45 minutes while the temperature gradually rose to 10°. Furfural (192 g, 2 moles) and 55 g of cupric chloride dihydrate in a minimum amount of water was added and the mixture was allowed to stir at ambient temperature overnight. Solid started to separate after 2 days of stirring. The solid was collected, washed well with water. The filtrate and the water washings were combined and allowed to stir for an additional 4 days while more solid separated. The dark gummy solids were combined, triturated with ether, filtered and air dried. Repeated recrystallizations from hot cyclohexane gave 48.5 g (17.5%).
Name
p-benzyloxyaniline hydrochloride
Quantity
236 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Name
Quantity
230 mL
Type
solvent
Reaction Step One
Quantity
76 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
192 g
Type
reactant
Reaction Step Three
[Compound]
Name
cupric chloride dihydrate
Quantity
55 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([O:9][C:10]1[CH:16]=[CH:15][C:13](N)=[CH:12][CH:11]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.N([O-])=O.[Na+].[CH:21](=[O:27])[C:22]1[O:26][CH:25]=[CH:24][CH:23]=1>O.Cl>[CH2:2]([O:9][C:10]1[CH:16]=[CH:15][C:13]([C:25]2[O:26][C:22]([CH:21]=[O:27])=[CH:23][CH:24]=2)=[CH:12][CH:11]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:0.1,2.3|

Inputs

Step One
Name
p-benzyloxyaniline hydrochloride
Quantity
236 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)OC1=CC=C(N)C=C1
Name
Quantity
1.5 L
Type
solvent
Smiles
O
Name
Quantity
230 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
76 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
192 g
Type
reactant
Smiles
C(C1=CC=CO1)=O
Name
cupric chloride dihydrate
Quantity
55 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
to stir further for an additional 45 minutes while the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was warmed on a steam bath for 11/2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled down to 0°-5°
CUSTOM
Type
CUSTOM
Details
at 4°-7°
CUSTOM
Type
CUSTOM
Details
gradually rose to 10°
STIRRING
Type
STIRRING
Details
to stir at ambient temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to separate after 2 days
Duration
2 d
STIRRING
Type
STIRRING
Details
of stirring
CUSTOM
Type
CUSTOM
Details
The solid was collected
WASH
Type
WASH
Details
washed well with water
STIRRING
Type
STIRRING
Details
to stir for an additional 4 days while more solid
Duration
4 d
CUSTOM
Type
CUSTOM
Details
separated
CUSTOM
Type
CUSTOM
Details
triturated with ether
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
air dried
CUSTOM
Type
CUSTOM
Details
recrystallizations from hot cyclohexane
CUSTOM
Type
CUSTOM
Details
gave 48.5 g (17.5%)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)C1=CC=C(O1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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